2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiopyrano-oxazole ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiopyrano-oxazole core, followed by the introduction of the ethan-1-amine group. Common reagents used in these reactions include thiols, oxazoles, and amines, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiopyrano-oxazole ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethan-1-amine group may also play a role in binding to biological molecules, facilitating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyrano structures.
Oxazole derivatives: Compounds containing the oxazole ring.
Ethan-1-amine derivatives: Compounds with similar amine functionalities.
Uniqueness
What sets 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride apart is its unique combination of the thiopyrano and oxazole rings, along with the ethan-1-amine group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763758-84-3 |
---|---|
Molecular Formula |
C8H13ClN2OS |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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